molecular formula C14H6BrClFN5S B12634131 C14H6BrClFN5S

C14H6BrClFN5S

Cat. No.: B12634131
M. Wt: 410.7 g/mol
InChI Key: FNOFOOICWHMIRP-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H6BrClFN5S is a complex organic molecule that contains bromine, chlorine, fluorine, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H6BrClFN5S typically involves multi-step organic reactions. The starting materials often include aromatic compounds that are functionalized with bromine, chlorine, fluorine, and nitrogen groups. The synthesis may involve:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the aromatic ring.

    Nitration: Introduction of nitrogen groups.

    Sulfonation: Introduction of sulfur groups.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

Chemical Reactions Analysis

Types of Reactions

C14H6BrClFN5S: can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nitrating agents.

    Addition reagents: Hydrogen, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

    Addition: Formation of hydrogenated or halogenated products.

Scientific Research Applications

C14H6BrClFN5S: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C14H6BrClFN5S involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibit or activate enzymatic activity.

    Interact with DNA: Affect gene expression and cellular functions.

    Modulate signaling pathways: Influence cellular signaling and communication.

Comparison with Similar Compounds

C14H6BrClFN5S: can be compared with other similar compounds that contain halogens, nitrogen, and sulfur atoms. Some similar compounds include:

    C14H6BrClFN5O: Contains an oxygen atom instead of sulfur.

    C14H6BrClFN5Se: Contains a selenium atom instead of sulfur.

    C14H6BrClFN5Te: Contains a tellurium atom instead of sulfur.

The uniqueness of This compound

Properties

Molecular Formula

C14H6BrClFN5S

Molecular Weight

410.7 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-6-(3-chloro-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H6BrClFN5S/c15-9-3-8(5-18-6-9)12-19-20-14-22(12)21-13(23-14)7-1-2-11(17)10(16)4-7/h1-6H

InChI Key

FNOFOOICWHMIRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=CC(=CN=C4)Br)Cl)F

Origin of Product

United States

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